

Basic Identification and Properties of (1-13C)Decanoic Acid

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: (113C)decanoic acid

CAS No.: 84600-66-8

Cat. No.: S785892

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The table below summarizes the key identifying information for this compound, based on supplier data [1] [2].

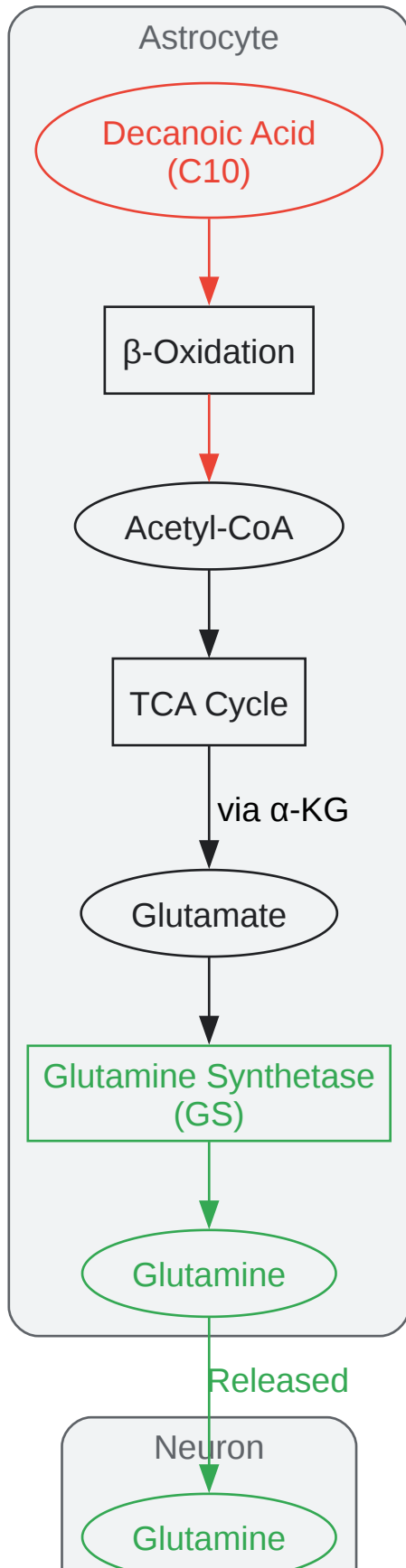
Property	Value
CAS Number	84600-66-8 [1] [3]
Molecular Formula	(13C) <chem>C9H20O2</chem> / <chem>C10H20O2</chem> [1] [3]
Molecular Weight	173.26 g/mol [1] or 173.27 g/mol [3]
IUPAC Name	Decanoic acid-1-13C [1]
Common Synonyms	Capric acid-1-13C; DECANOIC-1-13C ACID [1] [3]
Isotopic Purity	99 atom % 13C [2]
Physical Form	White crystals or solid [4] [2] [3]
Melting Point	30-32 °C [2] [3]
Boiling Point	268-270 °C [2]

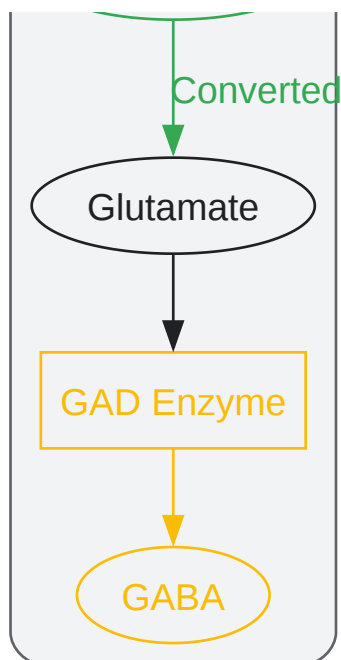
(1-13C)Decanoic Acid in Metabolic Research

While recovery rate data is lacking, a 2021 study used the uniformly labeled version ([U-13C]C10) to trace its metabolic fate in mouse brain slices [5]. This demonstrates the compound's application in sophisticated metabolic research. The core finding was that **decanoic acid is primarily metabolized in astrocytes**, and the glutamine produced from this process is used by neurons to synthesize the inhibitory neurotransmitter GABA [5].

The following diagram illustrates the key steps and cell types involved in this metabolic pathway, based on the study's findings [5].

Astrocyte-Neuron Metabolic Coupling of C10





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Key Experimental Workflow from the Study: The researchers incubated live mouse brain cortical slices in a solution containing 200 μM [U- ^{13}C]C10 [5].

- **Inhibition Test:** To confirm the pathway, they inhibited the glutamine synthetase (GS) enzyme in astrocytes using L-methionine sulfoximine (MSO). This led to a reduction in ^{13}C -labeled GABA, proving the dependence of neuronal GABA on astrocyte glutamine [5].
- **Analysis:** Metabolites were extracted and analyzed using **Gas Chromatography-Mass Spectrometry (GC-MS)** to track the ^{13}C label incorporation into TCA cycle intermediates, glutamate, glutamine, and GABA [5].

How to Proceed with Validation

Since standardized recovery rates are not publicly available, you will likely need to establish them in-house. Here is a suggested approach:

- **Define Your System:** Recovery rates are highly dependent on your specific experimental conditions, such as the biological matrix (e.g., plasma, cell lysate, tissue homogenate), sample preparation protocol, and the analytical instrument (e.g., GC-MS, LC-MS) used.
- **Design a Spike-and-Recovery Experiment:**
 - Prepare samples of your control matrix and spike them with a known, precise amount of (1- ^{13}C)decanoic acid.

- Process these samples through your entire analytical workflow, including any extraction, derivation, and purification steps.
- Use your standard instrument (e.g., GC-MS) to measure the amount recovered.
- Calculate the recovery rate as: $(\text{Measured Concentration} / \text{Spiked Concentration}) \times 100\%$.
- **Compare with Alternatives:** To create a comparative guide, you can repeat this process for other relevant compounds, such as unlabeled decanoic acid, other labeled isoforms (e.g., [U-13C]C10), or different medium-chain fatty acids like (1-13C)octanoic acid.

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References

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3. CAPRIC ACID - 1 - 13 - Safety Data Sheet C [chemicalbook.com]
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5. Astrocyte metabolism of the medium-chain fatty acids octanoic acid ... [molecularbrain.biomedcentral.com]

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